2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds with structures similar to the one have been extensively studied for their biological activities. For instance, the synthesis of azetidinones and their evaluation as potential antidepressant and nootropic agents highlight the importance of the azetidine ring and its derivatives in medicinal chemistry. The compounds showed promising antidepressant and nootropic activities, indicating the potential of such structures in CNS drug development (Thomas et al., 2016).
Antimicrobial and Antibacterial Properties
Compounds featuring azetidin-3-yl and related structures have been explored for their antimicrobial and antibacterial properties. The development of new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity to include Gram-negative organisms, reveals the versatility of such compounds in combating resistant bacterial strains (Genin et al., 2000).
Radioimaging Applications
The compound's derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, with applications in positron emission tomography (PET) imaging for brain nAChRs. This demonstrates the potential of azetidine-containing compounds in developing diagnostic tools for neurological conditions (Doll et al., 1999).
Cancer Research
Further research into tricyclic indazoles as selective estrogen receptor degraders and antagonists, for the treatment of ER+ breast cancer, involves the use of azetidin-3-yl structures. This illustrates the role of such compounds in targeted cancer therapies (Scott et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(30)27-13-16(14-27)15-28-21(29)8-7-20(26-28)17-2-1-11-25-12-17/h1-8,11-12,16H,9-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMYLRNZAOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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